molecular formula C8H13NO4 B15251011 Dimethyl pyrrolidine-2,4-dicarboxylate

Dimethyl pyrrolidine-2,4-dicarboxylate

Cat. No.: B15251011
M. Wt: 187.19 g/mol
InChI Key: CBIVLMXMLNQQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl pyrrolidine-2,4-dicarboxylate is a nitrogen-containing heterocyclic compound. It is characterized by a five-membered pyrrolidine ring with two ester functional groups at the 2 and 4 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl pyrrolidine-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis can start with the Knorr reaction, producing diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. This intermediate can then be alkylated with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cyclization and alkylation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyrrolidine-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrolidine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolidine-2,4-dicarboxylic acid, while reduction can produce pyrrolidine-2,4-dimethanol.

Scientific Research Applications

Dimethyl pyrrolidine-2,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl pyrrolidine-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Dimethyl pyrrolidine-2,4-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester functional groups and the resulting chemical reactivity and biological activity.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

dimethyl pyrrolidine-2,4-dicarboxylate

InChI

InChI=1S/C8H13NO4/c1-12-7(10)5-3-6(9-4-5)8(11)13-2/h5-6,9H,3-4H2,1-2H3

InChI Key

CBIVLMXMLNQQLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(NC1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.